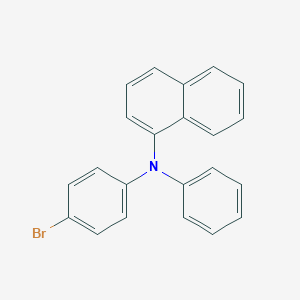
N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine
Cat. No. B145327
M. Wt: 374.3 g/mol
InChI Key: ABMCIJZTMPDEGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07405326B2
Procedure details


Adding 17.6 g of N,N′-dimethylethylenediamine into a solution prepared by mixing 21.9 g of N-phenyl-1-naphthylamine, 28.2 g of 4-bromoiodobenzene, 14.4 g of t-butoxysodium, 3.81 g of copper powder and 100 milliliter of xylene, the resultant solution was refluxed with heating under ambient atmosphere of argon gas for 24 hours. After cooling the resultant solution down to a room temperature, the solution was filtered and insolubles were removed followed by concentrating the filtrate. Refining the residue by means of a silicagel column chromatography, 25.4 g of N-(4-bromophenyl)-N-phenyl-1-naphthylamine was obtained.




Name
copper
Quantity
3.81 g
Type
catalyst
Reaction Step Two


[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
CNCCNC.[C:7]1([NH:13][C:14]2[C:23]3[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=3)[CH:17]=[CH:16][CH:15]=2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[Br:24][C:25]1[CH:30]=[CH:29][C:28](I)=[CH:27][CH:26]=1.C(O[Na])(C)(C)C>[Cu].C1(C)C(C)=CC=CC=1>[Br:24][C:25]1[CH:30]=[CH:29][C:28]([N:13]([C:14]2[C:23]3[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=3)[CH:17]=[CH:16][CH:15]=2)[C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[CH:27][CH:26]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
17.6 g
|
|
Type
|
reactant
|
|
Smiles
|
CNCCNC
|
Step Two
|
Name
|
|
|
Quantity
|
21.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)NC1=CC=CC2=CC=CC=C12
|
|
Name
|
|
|
Quantity
|
28.2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)I
|
|
Name
|
|
|
Quantity
|
14.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)O[Na]
|
|
Name
|
copper
|
|
Quantity
|
3.81 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Step Three
[Compound]
|
Name
|
resultant solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
resultant solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
prepared
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with heating under ambient atmosphere of argon gas for 24 hours
|
|
Duration
|
24 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solution was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
insolubles were removed
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
by concentrating the filtrate
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC2=CC=CC=C12
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 25.4 g | |
| YIELD: CALCULATEDPERCENTYIELD | 68.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
